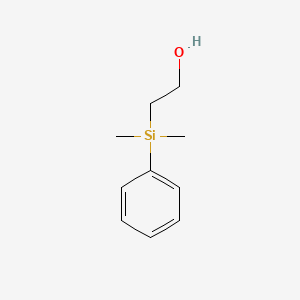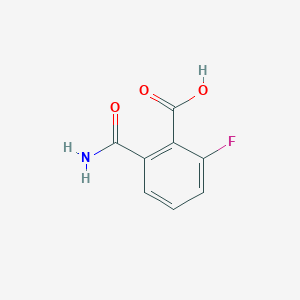![molecular formula C11H9NO2 B11910015 8-Methyl-[1,3]dioxolo[4,5-g]quinoline CAS No. 51048-62-5](/img/structure/B11910015.png)
8-Methyl-[1,3]dioxolo[4,5-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused dioxole ring attached to the quinoline core, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide as a brominating agent. The reaction is initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methyl-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 8-Methyl-[1,3]dioxolo[4,5-g]quinoline involves its interaction with DNA gyrase, an enzyme crucial for DNA replication. By inhibiting DNA gyrase, this compound can prevent bacterial DNA replication, leading to antibacterial effects. Additionally, it may act as a dopamine reuptake inhibitor, affecting neurotransmission processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
8-Methyl-[1,3]dioxolo[4,5-g]quinoline is unique due to its fused dioxole ring, which imparts distinct chemical properties and enhances its biological activity
Eigenschaften
CAS-Nummer |
51048-62-5 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
8-methyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-12-9-5-11-10(4-8(7)9)13-6-14-11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
KEQPMCOPCNPVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C(=CC2=NC=C1)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




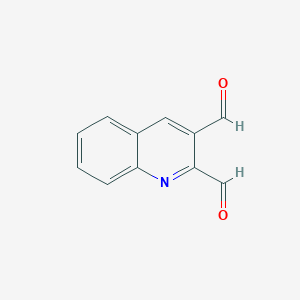
![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)


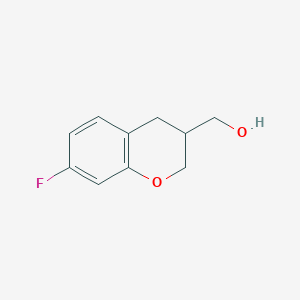

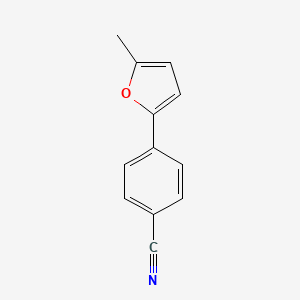
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)


